

Application Notes and Protocols: Disperse Red 151 as a Reference Material

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Compound of Interest

Compound Name: Disperse red 151

Cat. No.: B1619698

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 151, a member of the azo dye class, serves as a critical reference material in analytical chemistry and quality control.^[1] Its well-defined chemical and physical properties allow for its use in the calibration of analytical instruments, validation of methods, and quantification of analytes in various matrices, including textiles and potentially in research samples related to drug development. These application notes provide detailed protocols for the preparation and use of **Disperse Red 151** as a reference standard for High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.

Chemical and Physical Data

Disperse Red 151 is an organic compound with the following key characteristics:

Property	Value	Source
Synonyms	C.I. 26130, Terasil Red 4G, 2-Naphthalenesulfonamide, N-[2-(acetyloxy)ethyl]-6-hydroxy-N-methyl-5-[[4-(phenylazo)phenyl]azo]-	[2]
CAS Number	70210-08-1	[2]
Molecular Formula	C ₂₇ H ₂₅ N ₅ O ₅ S	[2][3]
Molecular Weight	531.58 g/mol	[2][3]
Appearance	Red to dark red solid	Inferred from name and class
Solubility	Soluble in acetonitrile and other organic solvents	[2]

Application

As a certified reference material, **Disperse Red 151** is intended for laboratory use for identification, quality control, and calibration.[1] In the context of drug development, azo compounds are being investigated for their potential as drug delivery systems, particularly for colon-specific drug release. The azo bond can be cleaved by azoreductase enzymes produced by colonic bacteria, allowing for targeted drug release in the lower gastrointestinal tract.

Protocol 1: Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and a series of calibration standards of **Disperse Red 151**.

Materials:

- **Disperse Red 151** reference standard
- Acetonitrile (HPLC grade)
- Volumetric flasks (10 mL, 25 mL, 50 mL)

- Calibrated analytical balance
- Pipettes

Procedure:

- Stock Solution (100 µg/mL):
 1. Accurately weigh approximately 10 mg of **Disperse Red 151** reference standard.
 2. Quantitatively transfer the weighed standard to a 100 mL volumetric flask.
 3. Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with acetonitrile.
 4. Stopper the flask and mix thoroughly by inversion. This is your stock solution.
- Calibration Standards:
 1. Label a series of volumetric flasks (e.g., 10 mL) for each calibration standard.
 2. Prepare a series of calibration standards by diluting the stock solution with acetonitrile as described in the table below.

Standard Concentration (µg/mL)	Volume of Stock Solution (100 µg/mL)	Final Volume (mL)
1.0	100 µL	10
2.5	250 µL	10
5.0	500 µL	10
10.0	1.0 mL	10
20.0	2.0 mL	10

Storage: Store the stock and standard solutions in a refrigerator at 2-8°C, protected from light.

Protocol 2: HPLC-UV Analysis

This protocol provides a general method for the analysis of **Disperse Red 151** using HPLC with UV detection. Method optimization may be required for specific applications.

Instrumentation and Conditions:

Parameter	Recommended Setting
HPLC System	A system with a gradient pump, autosampler, and UV detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	40% B to 98% B over 17 minutes
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detection Wavelength	To be determined by UV-Vis scan (expecting a maximum in the 400-550 nm range)

Procedure:

- Equilibrate the HPLC system with the initial mobile phase composition.
- Inject the prepared calibration standards, starting with the lowest concentration.
- Inject the sample solutions.
- Construct a calibration curve by plotting the peak area of **Disperse Red 151** against the concentration of the standards.

- Determine the concentration of **Disperse Red 151** in the samples by interpolating their peak areas from the calibration curve.

Expected Results:

A representative chromatogram would show a single major peak for **Disperse Red 151**. The retention time will depend on the specific column and conditions used.

Analyte	Expected Retention Time (min)
Disperse Red 151	~15-20

Protocol 3: UV-Vis Spectroscopic Analysis

This protocol describes how to determine the wavelength of maximum absorbance (λ_{max}) and quantify **Disperse Red 151** using a UV-Vis spectrophotometer.

Materials:

- UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- **Disperse Red 151** standard solutions in acetonitrile

Procedure:

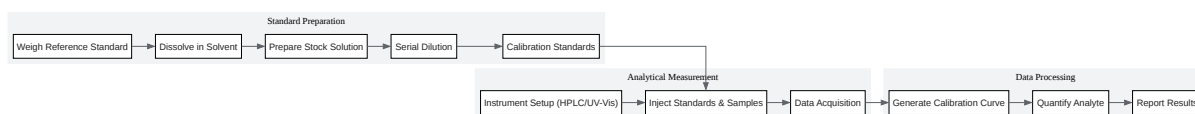
- Determination of λ_{max} :
 1. Use a mid-range concentration standard solution (e.g., 10 $\mu\text{g/mL}$).
 2. Scan the absorbance of the solution from 300 to 700 nm using acetonitrile as a blank.
 3. The wavelength at which the highest absorbance is recorded is the λ_{max} .
- Quantitative Analysis:
 1. Set the spectrophotometer to the determined λ_{max} .

2. Zero the instrument with the acetonitrile blank.
3. Measure the absorbance of each calibration standard.
4. Create a calibration curve by plotting absorbance versus concentration.
5. Measure the absorbance of the sample solutions and determine their concentrations from the calibration curve.

Expected Results:

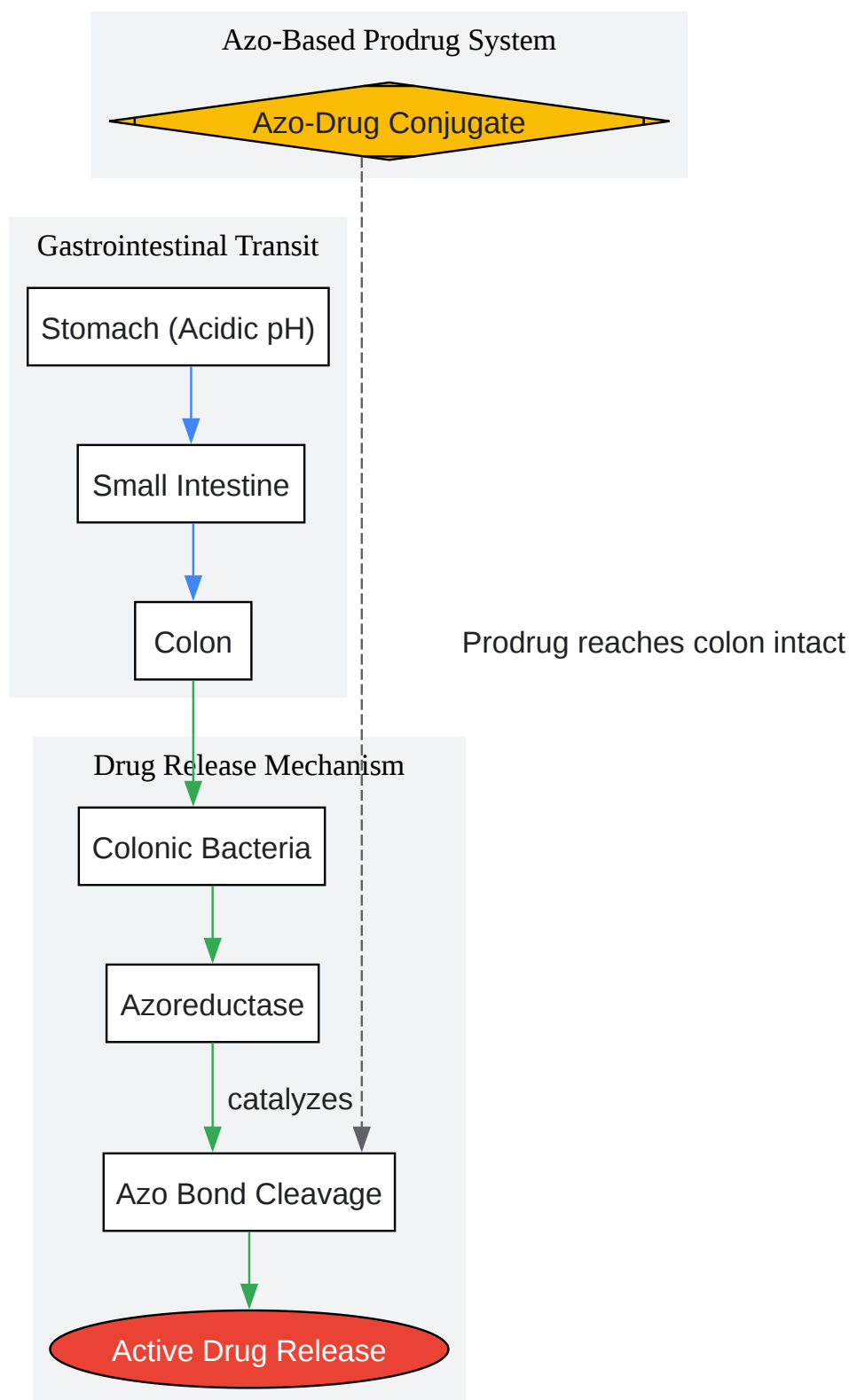
Parameter	Expected Value
λ_{max}	400 - 550 nm
Molar Absorptivity (ϵ)	To be determined experimentally

Visualizations



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Caption: Experimental workflow for using a reference standard.



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Caption: Azo compounds in colon-specific drug delivery.

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